molecular formula C13H14F3NO2 B12545884 Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- CAS No. 832722-39-1

Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-

Cat. No.: B12545884
CAS No.: 832722-39-1
M. Wt: 273.25 g/mol
InChI Key: CNSBLHOFNLLXHV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name for the compound N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]acetamide is derived from its structural features. The parent chain is acetamide (ethanamide), a two-carbon chain with an amide functional group. Substituents are attached to the nitrogen atom:

  • A 4-methoxyphenyl group (C₆H₄(OCH₃)-) at the para position of the benzene ring.
  • A 1-(trifluoromethyl)-2-propenyl group (CH₂=CH-C(CF₃)-), an allyl chain with a trifluoromethyl substituent at the first carbon.

Following IUPAC priority rules for substituents, the name is constructed as:
N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)prop-2-en-1-yl]acetamide .

The classification places this compound within the arylacetamide family, characterized by aromatic (aryl) groups bonded to the nitrogen of an acetamide backbone. The presence of electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) groups creates a unique electronic profile, influencing reactivity and potential applications.

CAS Registry Number and Unique Identifiers

As of the latest available data, the CAS Registry Number for this specific compound is not explicitly listed in public chemical databases such as PubChem or ChemSpider. However, structurally related analogs provide insight into its potential identifiers:

  • N-[4-(trifluoromethyl)phenyl]acetamide (CAS 24522-30-3).
  • N-(3-(trifluoromethyl)phenyl)oxane-2-carboxamide (CID 110860842).

The absence of a registered CAS number suggests this compound may be a novel or less-studied derivative. Unique identifiers for research purposes would likely include:

  • SMILES : CC(=O)N(C1=CC=C(C=C1)OC)C(=O)C(C(F)(F)F)=C
  • InChIKey : Generated computationally based on substituent arrangement.

Synonyms and Alternative Naming Conventions

This compound is referenced under multiple naming conventions, reflecting its complex substituents:

  • N-(4-Methoxyphenyl)-N-(1-trifluoromethylallyl)acetamide
  • N-[1-(Trifluoromethyl)prop-2-en-1-yl]-N-(4-methoxyphenyl)acetamide
  • Acetamide, N-(4-methoxybenzene)-N-(trifluoromethylpropenyl)

In industrial contexts, abbreviations such as MTFPA (Methoxyphenyl Trifluoromethyl Propenyl Acetamide) may be used. Patent literature often employs simplified descriptors like "arylacetamide with trifluoromethyl allyl substitution".

Structural Relationship to Arylacetamide Derivatives

This compound belongs to the N,N-disubstituted acetamide subclass, distinguished by two nitrogen-bound substituents. Key structural comparisons include:

Feature This Compound Common Arylacetamide Derivatives
Core Structure Acetamide backbone Acetamide or benzamide backbone
N-Substituent 1 4-Methoxyphenyl Phenyl, alkyl, or heteroaryl groups
N-Substituent 2 1-(Trifluoromethyl)-2-propenyl Alkyl, cycloalkyl, or halogenated groups
Electronic Effects Methoxy (electron-donating) + CF₃ (electron-withdrawing) Uniform electronic profiles (e.g., all electron-withdrawing)

The 1-(trifluoromethyl)-2-propenyl group introduces steric bulk and lipophilicity, while the 4-methoxyphenyl group enhances aromatic π-system interactions. This combination is rare in documented arylacetamides but shares similarities with:

  • N-(4-Methoxyphenyl)-2-(pyrimidinylsulfanyl)acetamides , used in agrochemical research.
  • N-(Trifluoromethylphenyl)acetamides , studied for pharmaceutical applications.

The compound’s bifurcated electronic profile (methoxy vs. trifluoromethyl) may enable dual functionality in catalysis or receptor binding, a trait observed in α-glucosidase inhibitors and COX-2 selective agents.

Properties

CAS No.

832722-39-1

Molecular Formula

C13H14F3NO2

Molecular Weight

273.25 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-(1,1,1-trifluorobut-3-en-2-yl)acetamide

InChI

InChI=1S/C13H14F3NO2/c1-4-12(13(14,15)16)17(9(2)18)10-5-7-11(19-3)8-6-10/h4-8,12H,1H2,2-3H3

InChI Key

CNSBLHOFNLLXHV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)OC)C(C=C)C(F)(F)F

Origin of Product

United States

Preparation Methods

Efficiency Comparison

Method Yield (%) Purity (%) Scalability
Condensation 78–89 95 Moderate
Suzuki-Miyaura 65–82 97 High
One-Pot 70–75 90 Low
Solid-Phase 70–75 85 High

Challenges

  • Trifluoromethyl Group Stability : Prone to hydrolysis under acidic/basic conditions.
  • Stereochemical Control : Requires chiral ligands or low-temperature conditions.

Structural Characterization

Post-synthesis analysis employs:

  • ¹H/¹³C NMR : Confirms acetamide (-COCH₃ at δ 2.1 ppm) and methoxy groups (-OCH₃ at δ 3.8 ppm).
  • X-ray Crystallography : Validates the (E)-configuration of the propenyl group.
  • HRMS : Molecular ion peak at m/z 273.25 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products Formed

    Oxidation: Formation of oxides and other oxygen-containing derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research indicates that compounds similar to Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- exhibit significant anticancer properties. For instance, studies have shown that small molecular weight bioactive compounds derived from microbial sources can act as antimicrobial and anticancer agents. These compounds often demonstrate potent activity against various cancer cell lines, indicating potential therapeutic applications for acetamides in oncology .

2. Antimicrobial Properties
Acetamides are frequently studied for their antimicrobial properties. The compound's structural features may enhance its efficacy against a range of pathogens. For example, bioactive compounds with similar structures have shown effectiveness against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- could be developed into a novel antimicrobial agent .

Agrochemical Applications

1. Herbicidal Activity
Compounds with trifluoromethyl groups are known to enhance the herbicidal activity of related chemicals. The presence of the trifluoromethyl moiety within Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- may confer increased potency and selectivity for certain weed species, making it a candidate for development as a herbicide .

Data Table: Summary of Applications

Application TypeSpecific Use CaseEvidence/Source
AnticancerInhibition of prostate cancer cellsStudies on microbial-derived compounds
AntimicrobialActivity against Staphylococcus aureusResearch on bioactive compounds
HerbicidalPotential use as a selective herbicideStudies on trifluoromethyl derivatives

Case Studies

Case Study 1: Anticancer Properties
A study focused on the anticancer activity of acetamides demonstrated significant cytotoxic effects on prostate cancer cell lines. The research utilized various acetamide derivatives to assess their efficacy, revealing that modifications in the molecular structure could enhance their therapeutic potential.

Case Study 2: Antimicrobial Efficacy
Another investigation explored the antimicrobial properties of acetamides against common pathogens. The results indicated that specific structural features contributed to increased potency, paving the way for new formulations based on Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Structural Variations

Table 1: Key Substituents and Their Impacts
Compound Name Substituents Structural Impact Reference
Target Compound 4-Methoxyphenyl, CF₃-propenyl High lipophilicity; potential covalent binding -
N-(4-Methoxyphenyl)-2-(4-morpholinylquinazoline-2-sulfonyl)acetamide (40) 4-Methoxyphenyl, sulfonylquinazoline Enhanced anticancer activity (IC₅₀: 1.2–3.8 µM) [1]
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Chloronitrophenyl, methylsulfonyl Intermediary for heterocyclic synthesis [8]
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide Piperazine, chloroacetyl Increased polarity; potential CNS activity [12]
  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound contrasts with the electron-withdrawing nitro and sulfonyl groups in analogs (e.g., [8]), which may alter redox stability and binding interactions.

Pharmacological Activity

Table 2: Anticancer Activity of Selected Acetamides
Compound Cell Lines Tested (IC₅₀ Range) Key Functional Groups Reference
Target Compound (Inferred) N/A CF₃-propenyl, 4-methoxyphenyl -
Compound 40 ([1]) HCT-1, MCF-7 (1.2–3.8 µM) Sulfonylquinazoline, 4-methoxyphenyl [1]
N-(4-Bromophenyl)acetamide Not tested (structural analog) Bromophenyl [6]
  • Mechanistic Insights : The sulfonylquinazoline group in compound 40 likely inhibits kinase pathways, while the trifluoromethyl-propenyl group in the target compound may act as a Michael acceptor, enabling covalent interactions with thiol-containing proteins [1][13].

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Property Target Compound N-(4-Bromophenyl)acetamide [6] Compound 7j [4]
Molecular Weight ~307 g/mol (estimated) 214.06 g/mol 573.99 g/mol
LogP (Lipophilicity) High (CF₃, propenyl) Moderate (Br) High (chlorophenyl, isoxazole)
Melting Point Not reported 239–241°C (diastereomer A) 239–241°C

Biological Activity

Acetamide derivatives have garnered attention in various fields of pharmaceutical research due to their potential biological activities. The compound Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- is a notable example, particularly for its implications in medicinal chemistry. This article delves into its biological activity, including its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- can be represented as follows:

  • Molecular Formula: C13H14F3N
  • Molecular Weight: 251.25 g/mol

This compound features a methoxy group and a trifluoromethyl group that may influence its biological properties.

Research indicates that the biological activity of acetamides often correlates with their ability to interact with specific biological targets. The presence of the methoxy group in this compound enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Antimicrobial Activity

Studies have shown that certain acetamide derivatives exhibit antimicrobial properties. For instance, compounds related to acetamide have demonstrated moderate activity against gram-positive bacteria. The effectiveness often depends on the structural modifications made to the acetamide backbone.

CompoundActivity AgainstReference
Acetamide Derivative 1Gram-positive bacteria
Acetamide Derivative 2Pathogenic fungi

Case Studies

Several case studies highlight the efficacy of acetamides in treating various conditions:

  • Anticancer Activity : A study evaluated the cytotoxic effects of acetamide derivatives against breast cancer cell lines (MCF-7). The results indicated significant cytotoxicity with IC50 values ranging from 1.00 μM to 19.24 μM, suggesting potential as anticancer agents .
  • Antiestrogenic Activity : In vitro tests showed that certain acetamide compounds could inhibit aromatase activity, which is crucial in estrogen synthesis. This inhibition was linked to their structural features and could lead to new treatments for hormone-sensitive cancers .
  • Neuropharmacological Effects : Some derivatives have been investigated for their neuropharmacological properties, showing promise in modulating neurotransmitter systems, which could be relevant for conditions like depression or anxiety .

Research Findings

Recent research has focused on optimizing the structure-activity relationship (SAR) of acetamides to enhance their biological efficacy:

  • SAR Studies : Variations in substituents on the phenyl ring significantly affect activity levels against different pathogens. For example, methoxy substitutions improve antimicrobial activity compared to unsubstituted analogs .
  • Toxicity Assessments : Preliminary toxicity studies indicate that while some derivatives are potent against target cells, they also exhibit varying degrees of cytotoxicity towards non-target cells, necessitating further investigation into safety profiles .

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